Sophoraflavanone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sophoraflavanone A is a trihydroxyflavanone that is (S)-naringenin substituted by a geranyl group at position 8. Isolated from Macaranga bicolor, it exhibits antibacterial and antineoplastic activities. It has a role as a metabolite, an antineoplastic agent and an antibacterial agent. It is a trihydroxyflavanone, a member of 4'-hydroxyflavanones and a (2S)-flavan-4-one. It derives from a (S)-naringenin.
Scientific Research Applications
Synthesis and Potential Applications
- Sophoraflavanone H, related to Sophoraflavanone A, shows promise in antimicrobial and antitumor drug development. It was synthesized and its absolute configuration established, which is important for understanding its pharmacological potential (Murakami et al., 2020).
Antibacterial Activity
- Sophoraflavanone G, a related compound, exhibits intensive antibacterial activity. This activity includes reducing membrane fluidity, which is a crucial aspect of its mechanism against various bacteria (Tsuchiya & Iinuma, 2000).
Anti-Inflammatory and Pharmacological Properties
- Sophoraflavanone G from Sophora alopecuroides, similar to this compound, has been found to inhibit inflammation in cells by interacting with multiple cellular pathways, suggesting its potential as a treatment for inflammatory diseases (Guo et al., 2016).
Structure-Activity Relationship in Sophora Species
- The structure-activity relationship of prenylated flavonoids from Sophora species, including this compound, demonstrates significant biological activities such as cytotoxicity, antibacterial, anti-inflammatory, and estrogenic effects. This suggests their potential as new drugs or supplements for human health (Boozari et al., 2019).
Mechanism of Antimicrobial Action
- Sophoraflavanone B, related to this compound, has shown antimicrobial activity against MRSA, primarily through interaction with cellular membranes and possibly altering cell wall components (Mun et al., 2014).
Antimicrobial Effect Against Oral Bacteria
- The antimicrobial effect of Sophoraflavanone G on mutans streptococci suggests its potential use in oral hygiene products due to its effectiveness and lack of cytotoxicity to human cells (Kim et al., 2013).
Anticancer Potential
- Sophoraflavanone G has been found to induce apoptosis in human oral epidermoid carcinoma cells, suggesting its potential as an anti-proliferative agent for certain types of cancer (Cha et al., 2007).
Properties
Molecular Formula |
C25H28O5 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(2S)-8-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O5/c1-15(2)5-4-6-16(3)7-12-19-20(27)13-21(28)24-22(29)14-23(30-25(19)24)17-8-10-18(26)11-9-17/h5,7-11,13,23,26-28H,4,6,12,14H2,1-3H3/b16-7+/t23-/m0/s1 |
InChI Key |
GOAUTULGLLBZSR-YLLUOSTHSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)/C)C |
SMILES |
CC(=CCCC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C)C |
Synonyms |
sophoraflavanone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.